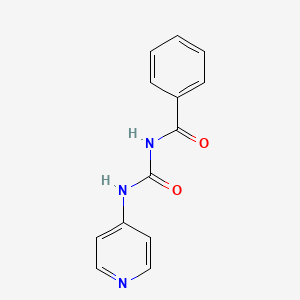
N-(pyridin-4-ylcarbamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(pyridin-4-ylcarbamoyl)benzamide” is a chemical compound that has been studied in the context of spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has been incorporated into 2-D Hofmann-type frameworks .
Synthesis Analysis
The synthesis of “N-(pyridin-4-ylcarbamoyl)benzamide” has been reported in the literature . The compound was synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation . Another method involved the use of benzoyl chloride and ammonium thiocyanate in CH2Cl2 solution under solid-liquid phase transfer catalysis .Molecular Structure Analysis
The molecular structure of “N-(pyridin-4-ylcarbamoyl)benzamide” has been analyzed in several studies . The compound has been incorporated into 2-D Hofmann-type frameworks, and structural analyses revealed benpy-guest hydrogen bonding and benpy-benpy aromatic contacts .Chemical Reactions Analysis
The chemical reactions involving “N-(pyridin-4-ylcarbamoyl)benzamide” have been studied . The compound has been used to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has also been used in the synthesis of novel benzamide derivatives .科学的研究の応用
- Role of N-(pyridin-4-ylcarbamoyl)benzamide : Some derivatives of this compound have been identified as activators of HIF-1 pathways . Specifically, compounds 10b and 10j demonstrated significant inhibitory bioactivity in HepG2 cells. They induced the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis.
- Evaluation : These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Hypoxia-Inducible Factor 1 (HIF-1) Activation
Antitubercular Activity
Antiviral Applications
作用機序
Target of Action
The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .
Mode of Action
N-(pyridin-4-ylcarbamoyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .
Biochemical Pathways
The activation of HIF-1α by N-(pyridin-4-ylcarbamoyl)benzamide affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of N-(pyridin-4-ylcarbamoyl)benzamide’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .
Action Environment
The action of N-(pyridin-4-ylcarbamoyl)benzamide is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(pyridin-4-ylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWOSDGFWOXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)
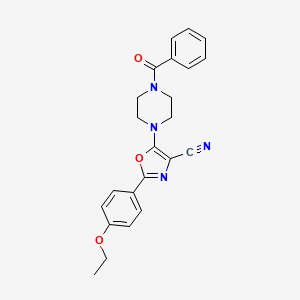

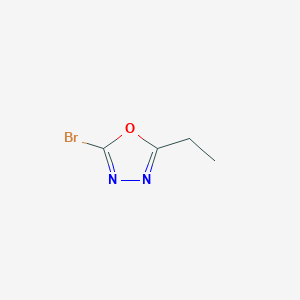

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)

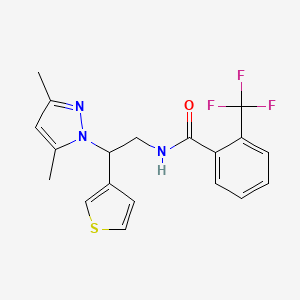

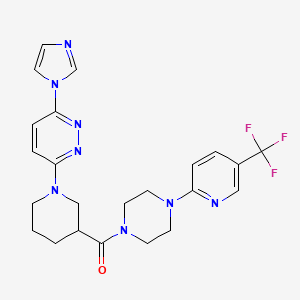
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)
![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)